molecular formula C29H25BrClN3O3S B15039996 N-[2-({(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide

N-[2-({(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide

Cat. No.: B15039996
M. Wt: 610.9 g/mol
InChI Key: ZEMSOHLAUJPJCZ-RUMWWMSVSA-N
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Description

N-(2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-[(4-CHLOROPHENYL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its intricate structure, which includes bromophenyl, chlorophenyl, and methylbenzene groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-[(4-CHLOROPHENYL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3-bromobenzaldehyde with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.

    Coupling with 2-Aminobenzophenone: The hydrazone intermediate is then coupled with 2-aminobenzophenone in the presence of a suitable catalyst, such as acetic acid, to form the hydrazinecarbonylphenyl intermediate.

    Sulfonamide Formation: The final step involves the reaction of the hydrazinecarbonylphenyl intermediate with 4-chlorobenzyl chloride and 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-[(4-CHLOROPHENYL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylbenzene group, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the hydrazinecarbonyl group, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-[(4-CHLOROPHENYL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the development of new chemical entities.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-[(4-CHLOROPHENYL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as bacterial cell wall synthesis or cancer cell proliferation.

    Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-[(4-FLUOROPHENYL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE
  • **N-(2-{N’-[(1E)-1-(3-CHLOROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-[(4-CHLOROPHENYL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of N-(2-{N’-[(1E)-1-(3-BROMOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-[(4-CHLOROPHENYL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE lies in its specific combination of bromophenyl, chlorophenyl, and methylbenzene groups, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C29H25BrClN3O3S

Molecular Weight

610.9 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C29H25BrClN3O3S/c1-20-10-16-26(17-11-20)38(36,37)34(19-22-12-14-25(31)15-13-22)28-9-4-3-8-27(28)29(35)33-32-21(2)23-6-5-7-24(30)18-23/h3-18H,19H2,1-2H3,(H,33,35)/b32-21+

InChI Key

ZEMSOHLAUJPJCZ-RUMWWMSVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)N/N=C(\C)/C4=CC(=CC=C4)Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)NN=C(C)C4=CC(=CC=C4)Br

Origin of Product

United States

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